1-(4-((6-Bromopyridin-2-yl)methyl)azepan-1-yl)ethanone is a synthetic organic compound classified as an azepane derivative. Its structure features a bromopyridine moiety attached to an azepane ring, which is further linked to an ethanone group. This compound is particularly significant in medicinal chemistry and pharmacology due to its potential biological activities and applications in drug development. The molecular formula of this compound is with a molecular weight of 311.22 g/mol, and it typically appears as a white solid with a melting point around 150 °C.
The synthesis of 1-(4-((6-Bromopyridin-2-yl)methyl)azepan-1-yl)ethanone involves several key steps:
These reactions may require specific conditions and catalysts to optimize yield and purity. The use of advanced techniques such as microwave-assisted synthesis or flow chemistry can also enhance efficiency and reduce reaction times.
The molecular structure of 1-(4-((6-Bromopyridin-2-yl)methyl)azepan-1-yl)ethanone can be described as follows:
InChI=1S/C14H19BrN2O/c1-11(18)17-8-3-4-12(7-9-17)10-13-5-2-6-14(15)16-13/h2,5-6,12H,3-4,7-10H2,1H3
JHQSTJPWYHSDHS-UHFFFAOYSA-N
CC(=O)N1CCCC(CC1)CC2=NC(=CC=C2)Br
The structure features a central azepane ring connected to a brominated pyridine derivative and an ethanone functional group. This arrangement contributes to its unique chemical properties and potential biological interactions.
1-(4-((6-Bromopyridin-2-yl)methyl)azepan-1-yl)ethanone can undergo various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution.
Key physical and chemical properties of 1-(4-((6-Bromopyridin-2-yl)methyl)azepan-1-yl)ethanone include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 311.22 g/mol |
Melting Point | ~150 °C |
Purity | Typically ≥95% |
These properties indicate that the compound is stable under standard laboratory conditions and suitable for various research applications.
1-(4-((6-Bromopyridin-2-yl)methyl)azepan-1-yl)ethanone is primarily utilized in scientific research:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: